Sultopride-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

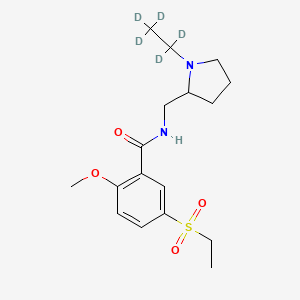

Sultopride-d5 is a deuterated form of Sultopride, a compound known for its role as a dopamine D2-receptor antagonist. It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Sultopride. The molecular formula of this compound is C17H21D5N2O4S, and it has a molecular weight of 359.50 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sultopride-d5 involves the incorporation of deuterium atoms into the Sultopride molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by reacting an appropriate amine with a suitable carbonyl compound.

Introduction of the Deuterium Atoms: Deuterium atoms are introduced by using deuterated reagents or solvents in the reaction mixture.

Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the pyrrolidine derivative with a suitable benzoyl chloride derivative.

Sulfonation: The final step involves the sulfonation of the benzamide derivative to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is optimized to minimize costs and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Sultopride-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Sultopride acts as a selective antagonist for dopamine receptors D2 and D3, with a notable affinity for the GHB receptor. The following table summarizes its binding affinities:

| Receptor | Ki (nM) | Species |

|---|---|---|

| D2 | 1.6 | Human |

| D3 | 3.8 | Human |

This selectivity is crucial for its antipsychotic effects, as it minimizes the risk of extrapyramidal symptoms commonly associated with other antipsychotics .

Clinical Applications

- Treatment of Schizophrenia : Sultopride-d5 is primarily utilized in clinical settings for managing schizophrenia. Its efficacy has been established through various clinical trials, demonstrating significant improvements in both positive and negative symptoms associated with the disorder .

- Dose Optimization Studies : Research indicates that sultopride has approximately 50 times greater potency than sulpiride based on dopamine D2 receptor occupancy. This finding is critical for optimizing dosages to achieve therapeutic effects while minimizing side effects .

- Neuropharmacological Research : The unique properties of this compound make it a valuable compound for studying dopaminergic systems in the central nervous system. Its interactions with dopamine receptors are being explored to understand better their roles in various neuropsychiatric conditions .

Case Study 1: Dopamine Receptor Occupancy

A study utilizing positron emission tomography (PET) assessed dopamine D2 receptor occupancy in patients treated with sultopride. The results highlighted that achieving 70-80% receptor occupancy was effective for antipsychotic treatment without significant extrapyramidal symptoms, underscoring the importance of precise dosing in clinical practice .

Case Study 2: Immunomodulation

Recent research has begun to explore the role of dopamine in immune modulation, suggesting that compounds like this compound may influence immune responses through dopaminergic pathways. This emerging field could lead to novel therapeutic strategies for diseases where immune dysfunction is implicated .

Wirkmechanismus

Sultopride-d5 exerts its effects by antagonizing dopamine D2 receptors. This action inhibits the binding of dopamine to these receptors, thereby modulating dopaminergic neurotransmission. The molecular targets of this compound include dopamine D2 and D3 receptors. The compound interacts with specific intracellular signaling pathways through coupling with G proteins, leading to changes in neuronal activity and neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Amisulpride: Another dopamine D2 receptor antagonist with similar pharmacological properties.

Sulpiride: A dopamine D2 receptor antagonist used in the treatment of schizophrenia and depression

Uniqueness of Sultopride-d5

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in pharmacokinetic studies. The deuterium atoms increase the stability of the compound and reduce its metabolic rate, allowing for more accurate and prolonged studies of its pharmacokinetic properties .

Biologische Aktivität

Sultopride-d5 is a deuterated form of sultopride, a selective antagonist of the dopamine D2 receptor. This compound is primarily utilized in pharmacological research to study dopaminergic systems and their implications in various neuropsychiatric disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and relevant case studies.

This compound functions as a selective antagonist at the dopamine D2 receptor, which is crucial for modulating neurotransmission in the brain. By blocking this receptor, this compound can influence dopaminergic signaling pathways, which are implicated in conditions such as schizophrenia and other mood disorders. The potency of this compound as an antagonist is significantly higher than that of its parent compound, sulpiride, allowing for reduced doses to achieve therapeutic effects while minimizing side effects like extrapyramidal symptoms.

Receptor Binding Affinity

The binding affinity of this compound to dopamine receptors has been characterized through various studies. Below is a summary table highlighting its affinity compared to other compounds:

| Compound | D2 Receptor Binding Affinity (Ki, nM) | Comments |

|---|---|---|

| This compound | 20-35 | High potency |

| Sulpiride | 1010-1730 | Lower potency |

| Risperidone | 1.0 | Second-generation antipsychotic |

| Olanzapine | 0.8 | Second-generation antipsychotic |

This table illustrates that this compound has approximately 50 times greater potency than sulpiride in terms of D2 receptor occupancy, making it a valuable tool in pharmacological studies aimed at optimizing antipsychotic therapies .

Biological Activity and Case Studies

Research has demonstrated that this compound not only affects dopamine signaling but also interacts with other neurochemical systems. For instance, studies have shown that dopaminergic antagonism can lead to alterations in immune responses, suggesting a broader biological impact beyond mere neurotransmission .

Case Study: Dopamine D2 Receptor Occupancy

A notable study utilized positron emission tomography (PET) to measure the occupancy of dopamine D2 receptors by this compound. The findings indicated that achieving 70-80% receptor occupancy is optimal for therapeutic efficacy while minimizing side effects. This study highlighted the importance of dose optimization in clinical settings .

Immunomodulatory Effects

Research indicates that dopamine receptors play a significant role in immune cell function. The modulation of immune responses by this compound suggests potential applications in treating inflammatory diseases alongside its primary use as an antipsychotic .

Eigenschaften

IUPAC Name |

5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20)/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRHXEPDKXPRTM-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.